Dimethocaine
CAS No.: 94-15-5
Cat. No.: VC0526185
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94-15-5 |
---|---|
Molecular Formula | C16H26N2O2 |
Molecular Weight | 278.39 g/mol |
IUPAC Name | [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate |
Standard InChI | InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 |
Standard InChI Key | OWQIUQKMMPDHQQ-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N |
Canonical SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Dimethocaine’s physicochemical profile underpins its pharmacological behavior. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 278.39 g/mol | |
Melting Point | 53.0–57.0°C | |
Boiling Point | 421.21°C (estimate) | |
Density | 1.035 g/cm³ | |
Solubility | Ethanol, DMSO, Chloroform | |
pKa | 10.08 ± 0.25 |
The hydrochloride salt form (C₁₆H₂₆N₂O₂·HCl), with a molecular weight of 314.85 g/mol, exhibits enhanced water solubility compared to the freebase, making it preferable for certain pharmaceutical formulations .
Pharmacological Profile
Mechanism of Action
Dimethocaine acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), binding to the dopamine transporter (DAT) with an IC₅₀ of 1.2 μM in rat striatal synaptosomes—a potency approximately half that of cocaine (IC₅₀ = 0.7 μM) . This inhibition elevates synaptic dopamine levels, producing euphoria and stimulation. Animal studies demonstrate that dimethocaine fully substitutes for cocaine in drug discrimination assays, underscoring its abuse potential .
Comparative Pharmacology
While dimethocaine’s local anesthetic efficacy is comparable to procaine, its shorter duration of action and pronounced stimulant effects limit its medical utility. In contrast to cocaine, which undergoes hepatic hydrolysis via cholinesterases, dimethocaine’s metabolism relies heavily on cytochrome P450 (CYP) enzymes, altering its pharmacokinetic profile .
Metabolism and Pharmacokinetics
Metabolic Pathways
Dimethocaine undergoes three primary metabolic transformations in humans (Figure 1):
-
N-Acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), this pathway produces N-acetyl-dimethocaine, a major urinary metabolite .
-
N-Deethylation: Mediated by CYP3A4 (96% contribution), this reaction generates monoethyl metabolites .
-
Hydroxylation: Primarily facilitated by CYP2D6 (51% contribution), yielding hydroxylated derivatives .
Enzyme Polymorphisms and Drug Interactions
Genetic polymorphisms in NAT2 (e.g., slow acetylator phenotypes) can prolong dimethocaine’s half-life, increasing the risk of adverse effects such as hypertension and arrhythmias . Conversely, CYP3A4 inhibitors (e.g., ketoconazole) may potentiate dimethocaine’s toxicity by impairing deethylation.
Clinical and Recreational Use
Recreational Misuse
Recreational users administer dimethocaine intravenously or intranasally to bypass first-pass metabolism, achieving peak plasma concentrations within 5–15 minutes. Subjective effects include:
Adverse Effects and Toxicity
Acute Toxicity
Case reports associate dimethocaine with:
-
Cardiovascular: Tachycardia (heart rate > 120 bpm), hypertension (systolic BP > 180 mmHg), and chest pain .
-
Neurological: Anxiety, paranoia, and seizures at doses exceeding 100 mg .
-
Respiratory: Bronchoconstriction and respiratory depression in overdose scenarios .
Chronic Effects
Prolonged use may lead to:
Regulatory Status and Legal Considerations
As of 2025, dimethocaine remains unregulated in over 60 countries, though the EMCDDA advocates for its inclusion in Annex I of the European Union’s Council Decision on new psychoactive substances . In the United States, dimethocaine is unscheduled at the federal level but prohibited in seven states under analog acts.
Recent Research and Future Directions
Structural Analog Synthesis
Recent studies have explored 3β-substituted dimethocaine analogs to enhance DAT selectivity. For example, replacing the para-aminobenzoate group with a styryl moiety increased binding affinity by 40% in rat striatal membranes . Such modifications aim to develop non-addictive dopamine reuptake inhibitors for treating cocaine use disorder (CUD).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume